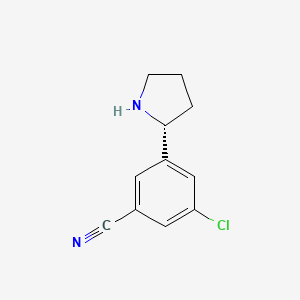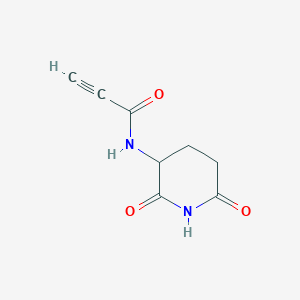
N-(2,6-Dioxopiperidin-3-yl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)propiolamide typically involves the reaction of propiolic acid with a piperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)propiolamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,6-Dioxopiperidin-3-yl)propiolamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)propiolamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and proteins, affecting their activity and function . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
C5 Lenalidomide-alkyne-piperidine hydrochloride: This compound is used in targeted protein degradation and has a similar piperidine core.
Substituted N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide: This compound is used as a modulator of cereblon activity.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)propiolamide is unique due to its propiolamide functional group, which allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)prop-2-ynamide |
InChI |
InChI=1S/C8H8N2O3/c1-2-6(11)9-5-3-4-7(12)10-8(5)13/h1,5H,3-4H2,(H,9,11)(H,10,12,13) |
InChI Key |
ZTSBLCVDDLPZHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
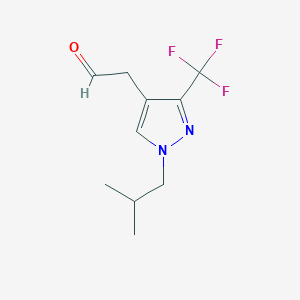
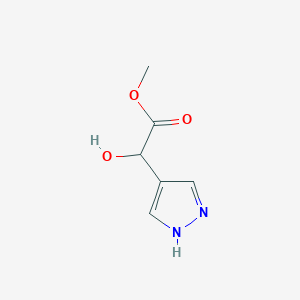
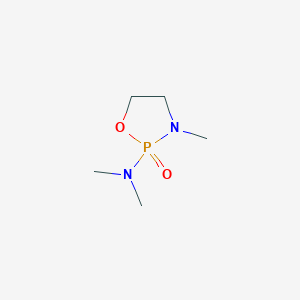
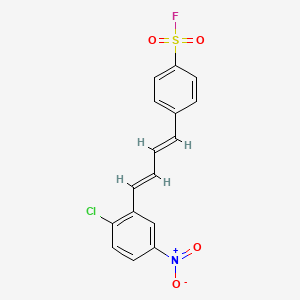

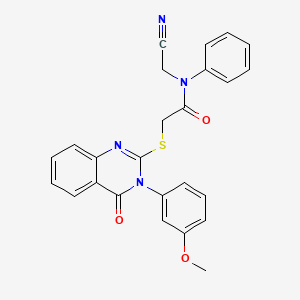
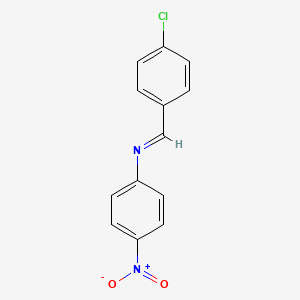
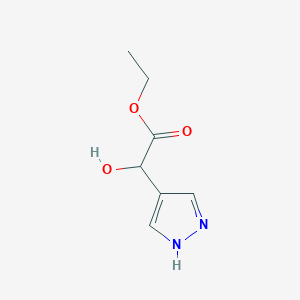
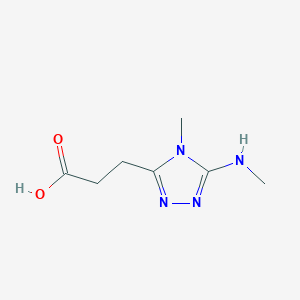
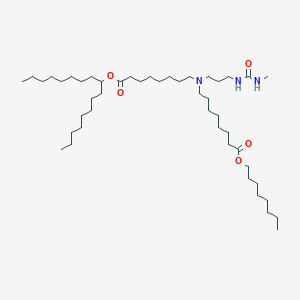
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
